![molecular formula C27H23N5O2S3 B2907674 2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-23-1](/img/structure/B2907674.png)
2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant Properties
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its structure includes a phenyl-substituted benzopyran framework, contributing to its radical-scavenging abilities. Researchers have explored its potential as an antioxidant in various contexts .
Maillard Reaction Intermediates
In the Maillard reaction, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is often formed. This compound, related to our target molecule, contributes to the antioxidant properties of Maillard reaction intermediates. Understanding the source of antioxidant activity in such reactions is essential for food science and health applications .
Flavonoid Derivatives
The compound belongs to the extended flavonoid class. While it shares some structural features with flavonoids, it has additional fused rings on the phenyl-substituted benzopyran framework. These derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral effects. Further exploration of its derivatives may reveal novel applications .
Medicinal Chemistry
Researchers have investigated the compound’s potential as a lead compound for drug development. Its unique structure provides opportunities for designing analogs with improved pharmacological properties. Medicinal chemists explore modifications to enhance bioavailability, selectivity, and efficacy against specific targets .
Natural Product Synthesis
The compound’s complex structure challenges synthetic chemists. Its synthesis involves intricate steps, making it an interesting target for total synthesis. Understanding its reactivity and developing efficient synthetic routes contribute to the field of natural product chemistry .
Biological Activity Screening
Laboratories conduct high-throughput screenings to evaluate the compound’s effects on various biological targets. These screenings help identify potential therapeutic applications, such as enzyme inhibition, receptor binding, or modulation of cellular pathways .
Agrochemical Research
The compound’s structural features may inspire the development of novel agrochemicals. Researchers explore its potential as a pesticide, herbicide, or plant growth regulator. Its unique scaffold could lead to environmentally friendly alternatives for crop protection .
Material Science
Considering its sulfur-containing moiety, the compound may find applications in material science. Researchers investigate its use in polymer chemistry, nanomaterials, or surface modification. Its properties could contribute to innovative materials with tailored functionalities .
properties
IUPAC Name |
2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S3/c1-16-12-13-19-20(14-16)36-24-22(19)25(34)32(18-10-6-3-7-11-18)27(30-24)35-15-21(33)28-26-29-23(37-31-26)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3,(H,28,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBRSVQBRBKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.